molecular formula C8H10N4S B1468076 {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1251049-55-4

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No. B1468076
M. Wt: 194.26 g/mol
InChI Key: ZNZFPFXNHZCYJI-UHFFFAOYSA-N
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Description

{1-[(Thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine} (TMTA) is an organic compound that has been widely studied in recent years due to its unique properties. It is a heterocyclic compound that has been found to have a variety of applications in the fields of medicinal chemistry, chemical synthesis, and materials science.

Scientific Research Applications

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has a wide range of applications in the scientific research field. It has been studied for its potential use in medicinal chemistry, as it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties. It has also been found to have potential applications in chemical synthesis, as it can be used as a building block for the synthesis of other heterocyclic compounds. Additionally, {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been studied for its potential use in materials science, as it has been found to be a useful precursor for the synthesis of organic semiconductors.

Mechanism Of Action

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been found to interact with a variety of biological targets, including enzymes, receptors, and proteins. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory compounds. It has also been found to interact with the serotonin 5-HT3 receptor, which is involved in the regulation of the body’s response to stress and pain. Additionally, it has been found to interact with the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and antioxidant properties. Additionally, it has been found to possess analgesic, anticonvulsant, and anxiolytic properties. It has also been found to possess antifungal and antitumor properties, as well as to possess neuroprotective and cardioprotective properties.

Advantages And Limitations For Lab Experiments

The use of {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, it is fairly inexpensive to purchase, making it an attractive option for laboratory experiments. However, it is important to note that {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a relatively unstable compound, meaning that it can degrade over time if not stored properly. Additionally, it can be difficult to isolate pure {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine in laboratory experiments, as it can easily form impurities.

Future Directions

There are a number of potential future directions for the study of {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine. One potential direction is to further explore its potential applications in medicinal chemistry, as it has already been found to possess a variety of biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in chemical synthesis and materials science. Additionally, further research could be conducted to explore the mechanisms of action of {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, as well as to explore its potential toxicity. Finally, further research could be conducted to explore the potential use of {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine in drug delivery systems.

properties

IUPAC Name

[1-(thiophen-3-ylmethyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h1-2,5-6H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZFPFXNHZCYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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